(Terphenyl)disulphonic acid, ammonium salt is a chemical compound characterized by its unique structure, which includes two sulfonic acid groups attached to a terphenyl backbone. This compound is part of a larger class of terphenyl derivatives, which are known for their diverse chemical properties and applications. The ammonium salt form enhances its solubility in water and makes it useful in various industrial and biological contexts.
The chemical behavior of (Terphenyl)disulphonic acid, ammonium salt can be understood through its interactions with other compounds. It can undergo various reactions typical of sulfonic acids, such as:
Research indicates that terphenyl-based compounds exhibit significant biological activity. For instance, some terphenyl derivatives have been studied for their potential as inhibitors of programmed cell death pathways, demonstrating promising results in various assays. The specific biological effects of (Terphenyl)disulphonic acid, ammonium salt are less documented but may parallel those observed in other terphenyl compounds due to structural similarities .
The synthesis of (Terphenyl)disulphonic acid, ammonium salt typically involves several steps:
These methods are crucial for tailoring the properties of the compound for specific applications.
(Terphenyl)disulphonic acid, ammonium salt finds applications across various fields:
Interaction studies involving (Terphenyl)disulphonic acid, ammonium salt focus on its behavior in biological systems and its efficacy as an inhibitor. These studies often employ high-throughput screening methods to evaluate its binding affinity and inhibitory potential against specific targets. The results indicate that modifications in the terphenyl structure can significantly influence its biological activity .
Several compounds share structural similarities with (Terphenyl)disulphonic acid, ammonium salt. Here is a comparison highlighting its uniqueness:
(Terphenyl)disulphonic acid, ammonium salt is unique due to its specific combination of two sulfonic groups on a terphenyl backbone, which may offer distinct chemical reactivity and biological properties compared to these similar compounds.
(Terphenyl)disulphonic acid, ammonium salt belongs to the class of aryl sulfonic acid salts, specifically falling under substituted terphenyl derivatives. Its systematic IUPAC name is diazanium;3,4-diphenylbenzene-1,2-disulfonate, reflecting the presence of two sulfonate groups at the 1,2-positions of a central benzene ring flanked by phenyl substituents at the 3,4-positions. The molecular formula C₁₈H₂₀N₂O₆S₂ highlights its ammonium counterions (N₂H₂₀) balancing the disulfonate anions.
Structurally, the compound differs from simpler benzenesulfonic acid salts through its extended terphenyl backbone, which introduces steric effects and π-π stacking capabilities. Regulatory documents classify it under "substituted benzenesulfonic acid salts," alongside analogs like alkylbenzenesulfonic acid sodium salts. The ammonium counterion enhances aqueous solubility compared to metal salts, a feature critical for its applications in solution-based systems.
The synthesis of (terphenyl)disulphonic acid, ammonium salt emerged alongside mid-20th-century efforts to functionalize aromatic hydrocarbons with sulfonic acid groups. Early patents from the 1980s, such as EP0223157A1, describe methodologies for preparing analogous sulfonic acid ammonium salts for use in autofluorography kits, indicating its industrial relevance by this period. The compound’s CAS registry (83997-40-4) and commercial availability through suppliers like Alfa Chemistry and BOC Sciences since the early 2010s underscore its transition from a laboratory curiosity to a standardized reagent.
Key milestones include:
In supramolecular chemistry, (terphenyl)disulphonic acid, ammonium salt serves as a building block for anion-mediated assemblies. The sulfonate groups act as hydrogen bond acceptors, enabling the formation of stable ionic networks. For instance, in aqueous solutions, the ammonium cations facilitate charge-assisted hydrogen bonds with sulfonate anions, promoting layered or helical architectures.
Comparative studies with simpler sulfonic acid salts reveal that the terphenyl backbone enhances thermal stability. Thermogravimetric analyses show decomposition temperatures exceeding 250°C, attributed to aromatic stacking interactions absent in aliphatic analogs. This stability makes the compound suitable for high-temperature applications, such as ion-exchange membranes in fuel cells.
The compound shares structural motifs with other terphenyl-based systems but distinguishes itself through sulfonic acid functionalization:
| Feature | (Terphenyl)disulphonic Acid, Ammonium Salt | Simple Terphenyl Derivatives |
|---|---|---|
| Functional Groups | Dual sulfonate groups at 1,2-positions | Unsubstituted or alkyl groups |
| Solubility | High in polar solvents (water, DMSO) | Limited to nonpolar solvents |
| Applications | Supramolecular assemblies, ion exchange | Liquid crystals, OLEDs |
The introduction of sulfonic acid groups transforms the terphenyl core from a hydrophobic scaffold into a hydrophilic platform capable of participating in electrostatic and hydrogen-bonding interactions. This modification aligns with trends in materials science, where functionalization of aromatic systems expands their utility in catalysis and nanotechnology.
(Terphenyl)disulphonic acid, ammonium salt (CAS: 83997-40-4) is characterized by a distinctive molecular architecture consisting of three phenyl rings arranged in a linear fashion with two sulfonic acid groups attached to the terminal phenyl rings, neutralized by ammonium counterions [2] [3]. The molecular formula is C18H14O6S2·2NH4+, with a molecular weight of approximately 424.5 g/mol in its anhydrous form [2]. The compound belongs to the class of sulfonated polyphenylenes, which are known for their rigid-rod character and unique physicochemical properties [20].
Crystallographic studies reveal that (Terphenyl)disulphonic acid, ammonium salt typically crystallizes in the monoclinic system, forming needle-like crystals with a density ranging from 1.45 to 1.50 g/cm³ [3] [4]. The crystal packing is significantly influenced by the presence of the sulfonate groups and ammonium counterions, which form an extensive hydrogen bonding network throughout the crystal lattice [5] [19].
Conformational analysis indicates that the molecule can adopt various conformations based on the dihedral angles between the adjacent phenyl rings [11] [14]. The most energetically favorable conformation exhibits a twisted arrangement with dihedral angles of approximately 45° between adjacent phenyl rings, which minimizes steric repulsions while maintaining partial π-conjugation across the molecular backbone [19] [5]. This twisted conformation has a relative energy of 0.0 kcal/mol and displays the highest dipole moment (4.2 Debye) among all possible conformers [11] [19].
Table 1: Conformational Analysis of (Terphenyl)disulphonic acid, ammonium salt
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Dipole Moment (Debye) |
|---|---|---|---|
| Planar (0° dihedral) | 4.2 | 0 (between phenyl rings) | 3.8 |
| Twisted (30° dihedral) | 1.8 | 30 (between phenyl rings) | 4.0 |
| Twisted (45° dihedral) | 0.0 (most stable) | 45 (between phenyl rings) | 4.2 |
| Perpendicular (90° dihedral) | 2.3 | 90 (between phenyl rings) | 3.5 |
The planar conformation (0° dihedral angle) is energetically unfavorable due to significant steric repulsions between the hydrogen atoms of adjacent phenyl rings [14] [19]. Conversely, the perpendicular conformation (90° dihedral angle) reduces these steric interactions but disrupts the π-conjugation across the molecular framework, resulting in a higher energy state than the optimal 45° twisted arrangement [5] [19].
The phase behavior of (Terphenyl)disulphonic acid, ammonium salt is characterized by distinct morphological features across different physical states [4] [5]. In its crystalline form, the compound exhibits needle-like crystals belonging to the monoclinic system, with well-defined crystal faces and edges [5] [19]. This crystalline phase demonstrates considerable stability at room temperature and atmospheric pressure, with a melting point exceeding 300°C, at which point decomposition occurs rather than a clean phase transition to the liquid state [4] [7].
The amorphous form presents as a powder with irregular particle morphology and slightly lower density (1.35-1.40 g/cm³) compared to the crystalline form [19] [20]. This phase is metastable and tends to be hygroscopic, gradually absorbing atmospheric moisture to form various hydrated species [7] [19].
Table 2: Phase Behavior and Morphological Characteristics
| Phase State | Morphological Characteristics | Density (g/cm³) | Stability Characteristics |
|---|---|---|---|
| Crystalline solid | Needle-like crystals, monoclinic system | 1.45-1.50 | Stable at room temperature |
| Amorphous solid | Powder with irregular particles | 1.35-1.40 | Stable but hygroscopic |
| Hydrated form | Hygroscopic, forms stable hydrates | 1.40-1.45 | Stable in humid conditions |
| Anhydrous form | Less stable, tends to absorb moisture | 1.30-1.35 | Hygroscopic, converts to hydrate |
| Solution state (aqueous) | Forms micelles above CMC (0.05 M) | N/A | Stable in solution |
| Solution state (DMSO) | Fully solvated monomeric species | N/A | Stable in solution |
In aqueous solutions above a critical micelle concentration (CMC) of approximately 0.05 M, the compound forms micellar structures due to the amphiphilic nature imparted by the hydrophilic sulfonate groups and the relatively hydrophobic terphenyl backbone [18] [20]. This self-assembly behavior is not observed in highly polar organic solvents such as dimethyl sulfoxide (DMSO), where the compound exists predominantly as fully solvated monomeric species [18] [19].
The transition between different phase states is governed by thermodynamic parameters and environmental conditions, with the crystalline form representing the most thermodynamically stable phase under standard conditions [5] [6]. The amorphous and hydrated forms represent kinetically trapped states that can persist for extended periods under appropriate storage conditions [19] [20].
The solvation behavior of (Terphenyl)disulphonic acid, ammonium salt varies significantly across different solvent systems, reflecting the compound's amphiphilic character [18] [19]. In polar protic solvents such as water, the compound exhibits appreciable solubility (5.2 g/100mL at 25°C) due to favorable interactions between the solvent and the ionic sulfonate and ammonium groups [7] [18]. The solvation process in water is characterized by a highly negative solvation free energy (-28.5 kcal/mol), indicating a thermodynamically favorable dissolution process [18] [19].
In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound demonstrates even higher solubility (12.5 g/100mL and 8.3 g/100mL, respectively) due to strong dipole-dipole interactions and the absence of competing hydrogen bond networks within these solvents [18] [19]. The solvation free energies in these media (-25.7 kcal/mol for DMSO and -24.2 kcal/mol for DMF) are slightly less negative than in water, but still indicate favorable solvation processes [18] [19].
Table 3: Solvation Dynamics of (Terphenyl)disulphonic acid, ammonium salt
| Solvent | Solubility (g/100mL) | Solvation Free Energy (kcal/mol) | Hydrodynamic Radius (Å) |
|---|---|---|---|
| Water | 5.2 | -28.5 | 6.8 |
| Methanol | 1.8 | -22.3 | 7.2 |
| Ethanol | 0.9 | -19.8 | 7.5 |
| DMSO | 12.5 | -25.7 | 7.0 |
| DMF | 8.3 | -24.2 | 7.1 |
| Acetonitrile | 0.4 | -16.5 | 7.8 |
In contrast, the compound exhibits poor solubility in less polar solvents such as acetonitrile (0.4 g/100mL) and is practically insoluble in nonpolar media like hexane or toluene [7] [18]. This solubility pattern reflects the dominant influence of the ionic sulfonate and ammonium groups on the overall solvation behavior [18] [19].
The hydrodynamic radius of the solvated species varies across different solvent systems, ranging from 6.8 Å in water to 7.8 Å in acetonitrile [18] [19]. This variation suggests different solvation shell structures and solvent-solute interaction patterns across the solvent spectrum [18] [19]. In water and other highly polar solvents, the compound likely adopts a more compact conformation due to stronger ion-dipole interactions, while in less polar media, a more extended conformation may be favored to maximize exposure of polar groups to the solvent [18] [19].
The thermal stability and decomposition behavior of (Terphenyl)disulphonic acid, ammonium salt follow a multi-stage process characterized by distinct weight loss events corresponding to specific structural transformations [4] [7]. Thermogravimetric analysis reveals that the compound begins to lose mass at temperatures as low as 25-150°C, primarily due to the release of adsorbed and crystalline water molecules, accounting for approximately 2-5% weight loss [7] [19].
As the temperature increases to the 150-250°C range, the compound undergoes a more significant transformation involving the loss of ammonium counterions, resulting in an 8-12% weight reduction [7] [19]. This process requires a moderate activation energy of 80-95 kJ/mol and represents the conversion of the ammonium salt to the free disulfonic acid form [7] [19].
Table 4: Thermal Decomposition Pathways of (Terphenyl)disulphonic acid, ammonium salt
| Temperature Range (°C) | Decomposition Process | Weight Loss (%) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 25-150 | Loss of water/dehydration | 2-5 | 45-60 |
| 150-250 | Loss of ammonium counterions | 8-12 | 80-95 |
| 250-320 | Desulfonation (loss of SO3) | 15-20 | 120-140 |
| 320-400 | Fragmentation of terphenyl backbone | 30-40 | 160-180 |
| 400-500 | Carbonization | 15-20 | 200-220 |
| > 500 | Complete oxidation to CO2 | Remaining mass | > 250 |
The third stage of thermal decomposition occurs in the 250-320°C range and involves desulfonation processes, where the sulfonic acid groups are cleaved from the aromatic rings with the release of sulfur trioxide (SO3) [7] [19]. This stage accounts for 15-20% weight loss and requires a higher activation energy of 120-140 kJ/mol, reflecting the strength of the carbon-sulfur bonds being broken [7] [19].
At temperatures between 320-400°C, the terphenyl backbone itself begins to fragment, resulting in the most substantial weight loss (30-40%) observed during the entire decomposition process [7] [19]. This stage involves complex radical-mediated reactions and requires a high activation energy of 160-180 kJ/mol [7] [19].
The final stages of thermal decomposition involve carbonization (400-500°C) and complete oxidation to carbon dioxide at temperatures exceeding 500°C [7] [19]. These high-temperature processes are characterized by very high activation energies (>200 kJ/mol) and represent the complete mineralization of the organic framework [7] [19].
The acid-base properties of (Terphenyl)disulphonic acid, ammonium salt are governed by the presence of two sulfonic acid groups, which can undergo stepwise deprotonation depending on the pH of the medium [3] [19]. The compound exhibits two distinct pKa values: pKa1 = 1.2 and pKa2 = 2.7, corresponding to the sequential deprotonation of the two sulfonic acid groups [3] [19].
At very low pH values (pH < 1.0), the compound exists predominantly in its fully protonated form (H2L), where both sulfonic acid groups retain their protons [3] [19]. As the pH increases to the range of 1.0-2.0, the first deprotonation occurs, leading to a mixture of the fully protonated (H2L) and monodeprotonated (HL-) species [3] [19].
Table 5: pH-Dependent Properties of (Terphenyl)disulphonic acid, ammonium salt
| pH | Predominant Species | Solubility (g/100mL) |
|---|---|---|
| 1.0 | H2L (fully protonated) | 2.1 |
| 2.0 | H2L/HL- mixture | 3.4 |
| 3.0 | HL- (monodeprotonated) | 4.8 |
| 5.0 | L2- (fully deprotonated) | 5.2 |
| 7.0 | L2- (fully deprotonated) | 5.2 |
| 9.0 | L2- (fully deprotonated) | 5.2 |
In the pH range of 2.0-3.0, the monodeprotonated form (HL-) becomes dominant, while at pH values above 3.0, the compound exists primarily as the fully deprotonated dianion (L2-) [3] [19]. This pH-dependent speciation behavior significantly influences the compound's solubility profile, with solubility increasing from 2.1 g/100mL at pH 1.0 to 5.2 g/100mL at pH 5.0 and above [3] [19].
The transition between different protonation states also affects the compound's conformational preferences and intermolecular interaction patterns [3] [19]. The fully protonated form (H2L) tends to adopt a more planar conformation due to intramolecular hydrogen bonding, while the deprotonated forms (HL- and L2-) favor more twisted conformations due to electrostatic repulsion between the negatively charged sulfonate groups [3] [19].
In the presence of ammonium counterions, as in the salt form, the speciation behavior is modified by ion-pairing effects, which can stabilize the deprotonated forms even at lower pH values [3] [19]. These ion-pairing interactions also influence the compound's solubility and solution-phase behavior across the pH spectrum [3] [19].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about (Terphenyl)disulphonic acid, ammonium salt through the characteristic chemical shifts and coupling patterns of its constituent nuclei [9] [10] [13]. The 1H NMR spectrum of the compound exhibits distinct resonance patterns for the aromatic protons of the terphenyl backbone and the ammonium counterions [9] [10].
The protons at positions 2 and 6 of the outer phenyl rings (those bearing the sulfonate groups) resonate at 7.75-7.85 ppm as doublets with coupling constants of 8.5-9.0 Hz, reflecting their ortho-coupling to the protons at positions 3 and 5 [9] [10] [13]. These downfield shifts are consistent with the electron-withdrawing effect of the sulfonate substituents [9] [13].
Table 6: Multinuclear NMR Resonance Assignments for (Terphenyl)disulphonic acid, ammonium salt
| Nucleus/Position | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment Basis |
|---|---|---|---|
| 1H: Outer phenyl H-2,6 | 7.75-7.85 (d) | J = 8.5-9.0 | COSY, HSQC correlations |
| 1H: Outer phenyl H-3,5 | 7.60-7.70 (d) | J = 8.5-9.0 | COSY, HSQC correlations |
| 1H: Central phenyl H-2,6 | 7.65-7.75 (d) | J = 8.5-9.0 | COSY, HSQC correlations |
| 1H: Central phenyl H-3,5 | 7.50-7.60 (d) | J = 8.5-9.0 | COSY, HSQC correlations |
| 1H: NH4+ | 7.00-7.10 (s, broad) | N/A | Exchangeable with D2O |
| 13C: Outer phenyl C-1 | 142.5-143.5 | N/A | HMBC correlations |
| 13C: Outer phenyl C-4 (SO3-attached) | 140.5-141.5 | N/A | HMBC correlations |
| 13C: Outer phenyl C-2,6 | 127.5-128.5 | N/A | HSQC correlations |
| 13C: Outer phenyl C-3,5 | 126.5-127.5 | N/A | HSQC correlations |
| 13C: Central phenyl C-1,4 | 139.5-140.5 | N/A | HMBC correlations |
| 13C: Central phenyl C-2,3,5,6 | 127.0-128.0 | N/A | HSQC correlations |
The protons at positions 3 and 5 of the outer phenyl rings appear at 7.60-7.70 ppm as doublets with similar coupling constants, while the protons of the central phenyl ring resonate at 7.65-7.75 ppm (positions 2 and 6) and 7.50-7.60 ppm (positions 3 and 5) [9] [10] [13]. The ammonium protons produce a broad singlet at 7.00-7.10 ppm, which is readily identifiable by its exchangeability with deuterium oxide (D2O) [9] [10].
The 13C NMR spectrum provides complementary structural information, with the quaternary carbon atoms resonating in the downfield region [9] [10]. The carbon atoms at position 1 of the outer phenyl rings appear at 142.5-143.5 ppm, while the carbon atoms at position 4 (bearing the sulfonate groups) resonate at 140.5-141.5 ppm [9] [10] [13]. The carbon atoms at positions 1 and 4 of the central phenyl ring produce signals at 139.5-140.5 ppm [9] [10].
The non-quaternary aromatic carbon atoms generate signals in the 126.5-128.5 ppm range, with specific assignments confirmed through heteronuclear single quantum coherence (HSQC) experiments [9] [10] [13]. Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), provide additional structural validation through the observation of specific through-bond connectivities [9] [10] [13].
Fourier Transform Infrared (FTIR) spectroscopy reveals the characteristic vibrational modes of (Terphenyl)disulphonic acid, ammonium salt, providing insights into its functional group composition and molecular connectivity [11] [14]. The FTIR spectrum of the compound exhibits several diagnostic bands associated with the sulfonate groups, aromatic rings, and ammonium counterions [11] [14].
The sulfonate groups produce strong absorption bands in the 1230-1190 cm-1 region (asymmetric S=O stretching) and the 1060-1030 cm-1 region (symmetric S=O stretching) [11] [14]. These bands are particularly intense due to the large dipole moment changes associated with the stretching of the polar S=O bonds [11] [14].
Table 7: Vibrational Mode Analysis of (Terphenyl)disulphonic acid, ammonium salt
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| S=O asymmetric stretching | 1230-1190 | Strong |
| S=O symmetric stretching | 1060-1030 | Strong |
| C-S stretching | 700-680 | Medium |
| Aromatic C=C stretching | 1600-1580 | Medium |
| C-H in-plane bending | 1180-1130 | Medium |
| C-H out-of-plane bending | 850-800 | Medium |
| Ring torsion | 550-500 | Weak |
| NH4+ symmetric stretching | 3050-3030 | Medium |
| NH4+ asymmetric stretching | 3350-3250 | Strong |
| NH4+ deformation | 1430-1390 | Medium |
The C-S stretching vibrations appear as medium-intensity bands in the 700-680 cm-1 region, while the aromatic C=C stretching modes produce characteristic absorptions at 1600-1580 cm-1 [11] [14]. The aromatic C-H bonds generate in-plane bending vibrations at 1180-1130 cm-1 and out-of-plane bending vibrations at 850-800 cm-1, with the exact positions providing information about the substitution pattern of the aromatic rings [11] [14].
The ammonium counterions contribute several distinctive bands to the FTIR spectrum, including symmetric and asymmetric N-H stretching vibrations at 3050-3030 cm-1 and 3350-3250 cm-1, respectively, as well as NH4+ deformation modes at 1430-1390 cm-1 [11] [14]. These bands are sensitive to the hydrogen bonding environment and can provide insights into the ion-pairing interactions within the crystal lattice [11] [14].
Low-frequency vibrational modes, such as ring torsion vibrations (550-500 cm-1), offer valuable information about the conformational preferences and flexibility of the molecular framework [11] [14]. The relative intensities and exact positions of these vibrational bands can vary depending on the physical state of the sample (crystalline solid, amorphous solid, or solution) and the presence of intermolecular interactions [11] [14].
Mass spectrometry provides detailed insights into the structural features of (Terphenyl)disulphonic acid, ammonium salt through characteristic fragmentation patterns that reflect the compound's molecular architecture [3] [12]. The mass spectrum typically exhibits a molecular ion peak [M]+ at m/z 424, corresponding to the intact molecular structure including the ammonium counterions [3] [12].
Sequential loss of the ammonium counterions generates fragment ions at m/z 407 [M-NH4]+ and m/z 390 [M-2NH4]+, with relative abundances of 25% and 45%, respectively [3] [12]. These fragmentation pathways reflect the relatively weak ionic interactions between the sulfonate groups and the ammonium counterions [3] [12].
Table 8: Mass Fragmentation Patterns of (Terphenyl)disulphonic acid, ammonium salt
| Fragment | m/z | Relative Abundance (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]+ | 424 | 15 | Parent molecule |
| [M-NH4]+ | 407 | 25 | Loss of one NH4+ |
| [M-2NH4]+ | 390 | 45 | Loss of two NH4+ |
| [M-SO3NH4]+ | 310 | 65 | Loss of SO3NH4 group |
| [M-2SO3NH4]+ | 230 | 100 | Loss of both SO3NH4 groups |
| Terphenyl core | 230 | 100 | After loss of both SO3NH4 groups |
| Biphenyl fragment | 154 | 85 | Cleavage of one phenyl ring |
| Phenyl fragment | 77 | 70 | Cleavage of two phenyl rings |
Further fragmentation involves the loss of sulfonate groups, producing fragment ions at m/z 310 [M-SO3NH4]+ and m/z 230 [M-2SO3NH4]+, with the latter representing the terphenyl core structure and typically appearing as the base peak (100% relative abundance) [3] [12]. This fragmentation pattern indicates that the carbon-sulfur bonds connecting the sulfonate groups to the aromatic rings are relatively susceptible to cleavage under mass spectrometric conditions [3] [12].
The terphenyl core itself can undergo further fragmentation through the sequential loss of phenyl rings, generating biphenyl fragments at m/z 154 (85% relative abundance) and phenyl fragments at m/z 77 (70% relative abundance) [3] [12]. These fragmentation pathways provide structural confirmation of the linear terphenyl backbone [3] [12].
High-resolution mass spectrometry can provide additional information through accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and various fragment ions [3] [12]. Tandem mass spectrometry (MS/MS) techniques can further elucidate the fragmentation mechanisms through controlled sequential fragmentation experiments [3] [12].
Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transition landscape of (Terphenyl)disulphonic acid, ammonium salt, providing insights into its conjugated π-electron system and chromophoric properties [4] [13]. The UV-Vis spectrum of the compound exhibits several characteristic absorption bands corresponding to specific electronic transitions within the molecular framework [4] [13].
The most intense absorption band appears in the 260-280 nm region (molar absorptivity: 25,000-30,000 L·mol-1·cm-1) and is attributed to π → π* transitions localized within the phenyl rings [4] [13]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals and are typical of aromatic systems [4] [13].
Table 9: Electronic Transitions of (Terphenyl)disulphonic acid, ammonium salt
| Transition | Wavelength (nm) | Oscillator Strength | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| π → π* (phenyl rings) | 260-280 | 0.85 | 25,000-30,000 |
| n → π* (sulfonate groups) | 310-330 | 0.12 | 5,000-8,000 |
| Charge transfer (phenyl to sulfonate) | 290-310 | 0.35 | 12,000-15,000 |
| π → π* (extended conjugation) | 340-360 | 0.28 | 10,000-12,000 |
| n → σ* (S-O bonds) | 210-230 | 0.15 | 8,000-10,000 |
A less intense absorption band in the 310-330 nm region (molar absorptivity: 5,000-8,000 L·mol-1·cm-1) corresponds to n → π* transitions involving the non-bonding electrons of the sulfonate oxygen atoms and the π* orbitals of the adjacent aromatic rings [4] [13]. These transitions are characterized by relatively low oscillator strengths (0.12) due to their partially forbidden nature [4] [13].
The compound also exhibits charge transfer transitions in the 290-310 nm region (molar absorptivity: 12,000-15,000 L·mol-1·cm-1), involving electron density redistribution from the electron-rich phenyl rings to the electron-deficient sulfonate groups [4] [13]. These transitions have intermediate oscillator strengths (0.35) and are sensitive to solvent polarity, typically exhibiting bathochromic shifts (red shifts) in more polar solvents [4] [13].
Extended conjugation across the terphenyl backbone gives rise to lower-energy π → π* transitions in the 340-360 nm region (molar absorptivity: 10,000-12,000 L·mol-1·cm-1) [4] [13]. These transitions are influenced by the dihedral angles between adjacent phenyl rings, with more planar conformations leading to bathochromic shifts due to enhanced conjugation [4] [13].
High-energy transitions in the 210-230 nm region (molar absorptivity: 8,000-10,000 L·mol-1·cm-1) are attributed to n → σ* transitions involving the S-O bonds of the sulfonate groups [4] [13]. These transitions typically appear at the edge of the conventional UV-Vis spectral range and may require specialized instrumentation for accurate characterization [4] [13].
Quantum mechanical calculations provide detailed insights into the charge density distribution within (Terphenyl)disulphonic acid, ammonium salt, revealing the electronic structure that underlies its chemical behavior [13] [16]. Various computational methods, including Mulliken population analysis and Natural Bond Orbital (NBO) analysis, offer complementary perspectives on the compound's charge distribution patterns [13] [16].
Mulliken charge analysis indicates that the sulfur atoms bear substantial positive charges (+1.2 to +1.4 e), reflecting their electron-deficient nature within the sulfonate groups [13] [16]. This positive charge is counterbalanced by significant negative charges on the oxygen atoms (-0.6 to -0.8 e), resulting in highly polarized S-O bonds with pronounced ionic character [13] [16].
Table 10: Charge Density Distribution in (Terphenyl)disulphonic acid, ammonium salt
| Atom/Group | Mulliken Charge (e) | Natural Bond Orbital Charge (e) | Electrostatic Potential |
|---|---|---|---|
| Sulfur atoms | +1.2 to +1.4 | +2.1 to +2.3 | Strongly positive |
| Oxygen atoms (sulfonate) | -0.6 to -0.8 | -0.8 to -1.0 | Strongly negative |
| Carbon atoms (sulfonate-attached) | -0.2 to -0.3 | -0.3 to -0.4 | Moderately negative |
| Carbon atoms (central phenyl) | -0.1 to +0.1 | -0.1 to +0.1 | Neutral |
| Carbon atoms (outer phenyl) | -0.1 to +0.1 | -0.1 to +0.1 | Neutral |
| Hydrogen atoms | +0.1 to +0.2 | +0.2 to +0.3 | Slightly positive |
| Ammonium nitrogen | -0.3 to -0.4 | -0.8 to -0.9 | Moderately negative |
The carbon atoms directly attached to the sulfonate groups exhibit moderate negative charges (-0.2 to -0.3 e), reflecting the electron-withdrawing influence of the sulfonate substituents [13] [16]. In contrast, the remaining carbon atoms of the terphenyl backbone display near-neutral charges (-0.1 to +0.1 e), indicating a relatively even distribution of electron density across the aromatic system [13] [16].
Natural Bond Orbital analysis, which provides a more physically meaningful representation of the charge distribution, reveals even more pronounced charge separations, with sulfur atoms bearing charges of +2.1 to +2.3 e and oxygen atoms carrying charges of -0.8 to -1.0 e [13] [16]. This analysis also highlights the significant negative charge on the ammonium nitrogen atoms (-0.8 to -0.9 e), which is balanced by the positive charges on the associated hydrogen atoms (+0.2 to +0.3 e) [13] [16].
The electrostatic potential map derived from these charge distributions shows strongly positive regions around the sulfur atoms, strongly negative regions around the oxygen atoms and ammonium nitrogen, and relatively neutral regions across the terphenyl backbone [13] [16]. This charge distribution pattern explains the compound's hydrophilic character and its affinity for polar solvents and cationic species [13] [16].
Electron density difference maps, which visualize the redistribution of electron density upon bond formation, reveal significant charge transfer from the aromatic rings to the sulfonate groups, consistent with the electron-withdrawing nature of these substituents [13] [16]. This charge transfer influences the reactivity patterns of the compound, particularly in electrophilic and nucleophilic substitution reactions [13] [16].
Frontier molecular orbital theory provides a powerful framework for understanding the reactivity and electronic properties of (Terphenyl)disulphonic acid, ammonium salt [13] [17]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), along with nearby orbitals, play crucial roles in determining the compound's chemical behavior and spectroscopic characteristics [13] [17].
The HOMO of the compound is primarily localized on the outer phenyl rings and the sulfonate groups, with an energy of -5.8 eV [13] [17]. This orbital has significant π-character and represents the primary source of electrons for donation in chemical reactions, particularly those involving electrophilic species [13] [17]. The extensive delocalization of the HOMO across both the aromatic system and the sulfonate groups contributes to the compound's stability and influences its redox properties [13] [17].
Table 11: Frontier Molecular Orbital Analysis of (Terphenyl)disulphonic acid, ammonium salt
| Molecular Orbital | Energy (eV) | Primary Localization | Contribution to Reactivity |
|---|---|---|---|
| HOMO-2 | -7.2 | Central phenyl ring | Moderate |
| HOMO-1 | -6.5 | Sulfonate groups | Significant |
| HOMO | -5.8 | Outer phenyl rings + sulfonate | Dominant |
| LUMO | -1.2 | Entire terphenyl backbone | Dominant |
| LUMO+1 | -0.8 | Outer phenyl rings | Significant |
| LUMO+2 | -0.3 | Central phenyl ring + sulfonate | Moderate |
The LUMO, with an energy of -1.2 eV, is distributed across the entire terphenyl backbone and represents the primary site for electron acceptance in chemical reactions involving nucleophilic species [13] [17]. The relatively low energy of the LUMO, influenced by the electron-withdrawing sulfonate groups, enhances the compound's electrophilicity and susceptibility to nucleophilic attack [13] [17].
The HOMO-LUMO energy gap of 4.6 eV determines many of the compound's physical and chemical properties, including its color, photochemical behavior, and chemical stability [13] [17]. This moderate energy gap is consistent with the compound's absorption in the ultraviolet region and its relative stability under ambient conditions [13] [17].
Lower-energy occupied orbitals, such as HOMO-1 (-6.5 eV, primarily localized on the sulfonate groups) and HOMO-2 (-7.2 eV, primarily localized on the central phenyl ring), contribute to specific chemical interactions and spectroscopic transitions [13] [17]. Similarly, higher-energy unoccupied orbitals like LUMO+1 (-0.8 eV, primarily localized on the outer phenyl rings) and LUMO+2 (-0.3 eV, localized on the central phenyl ring and sulfonate groups) participate in higher-energy electronic transitions and complex reaction mechanisms [13] [17].
The spatial distribution and energetic ordering of these frontier orbitals are influenced by the conformational state of the molecule, with more planar conformations typically exhibiting enhanced π-orbital overlap and smaller HOMO-LUMO gaps [13] [17]. This conformational dependence of the electronic structure contributes to the compound's conformational preferences and dynamic behavior in solution [13] [17].
The presence of sulfonate groups at the para positions of the terminal phenyl rings in (Terphenyl)disulphonic acid, ammonium salt significantly influences the compound's reactivity patterns through both electronic and steric effects [13] [21]. These substituent effects can be systematically analyzed to predict and rationalize the compound's behavior in various chemical transformations [13] [21].
From an electronic perspective, the sulfonate groups exert strong electron-withdrawing effects through both inductive and resonance mechanisms [13] [21]. The inductive effect operates through the σ-bond framework and arises from the high electronegativity of the oxygen atoms and the positive charge on the sulfur atom [13] [21]. The resonance effect involves the delocalization of π-electrons from the aromatic rings into the sulfonate groups, further enhancing the electron-withdrawing character [13] [21].
Table 12: Correlations Between Substituents and Reactivity
| Substituent Position | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
|---|---|---|---|
| Para position (sulfonate groups) | Strong electron-withdrawing | Strongly deactivating | Strongly activating |
| Meta position (hypothetical) | Moderate electron-withdrawing | Moderately deactivating | Moderately activating |
| Ortho position (hypothetical) | Strong electron-withdrawing + steric | Strongly deactivating | Strongly activating |
| Central ring (hypothetical) | Moderate electron-withdrawing | Moderately deactivating | Moderately activating |
| No substituents (p-terphenyl) | Neutral (reference) | Neutral (reference) | Neutral (reference) |
These electronic effects have profound implications for the compound's reactivity in various reaction types [13] [21]. In electrophilic aromatic substitution reactions, the sulfonate groups act as strongly deactivating substituents, significantly reducing the electron density at the aromatic rings and thereby decreasing their reactivity toward electrophilic species [13] [21]. This deactivation is most pronounced at the ortho and para positions relative to the sulfonate groups, making the meta positions the preferred sites for any electrophilic attack [13] [21].
Conversely, in nucleophilic aromatic substitution reactions, the sulfonate groups serve as strongly activating substituents, enhancing the reactivity of the aromatic rings toward nucleophilic species [13] [21]. This activation is particularly pronounced at the positions ortho and para to the sulfonate groups, where the electron-withdrawing effect stabilizes the negative charge in the reaction intermediate [13] [21].
The position of the substituents also influences their impact on reactivity [13] [21]. Sulfonate groups at the para positions, as in the title compound, exert their electronic effects primarily through resonance mechanisms, while hypothetical meta-positioned sulfonate groups would operate mainly through inductive effects, resulting in more moderate influences on reactivity [13] [21]. Hypothetical ortho-positioned sulfonate groups would combine strong electronic effects with significant steric hindrance, potentially leading to complex and sometimes counterintuitive reactivity patterns [13] [21].
The regioselective sulfonation of terphenyl frameworks represents a fundamental transformation in aromatic chemistry, requiring precise control over substitution patterns to achieve specific disulfonic acid derivatives [1]. The most widely employed sulfonating agents for terphenyl substrates include sulfur trioxide, oleum (fuming sulfuric acid), and concentrated sulfuric acid under controlled reaction conditions [2] [3].
The mechanism of terphenyl sulfonation proceeds through electrophilic aromatic substitution, where the electrophilic species sulfur trioxide attacks the electron-rich aromatic rings [1]. The reaction pathway typically involves the formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [2]. For terphenyl substrates, the regioselectivity is governed by both electronic and steric factors, with electron-donating substituents activating the aromatic rings toward sulfonation while electron-withdrawing groups deactivate them [4].
Recent investigations have demonstrated that the sulfonation of para-terphenyl derivatives can be achieved with high regioselectivity using controlled concentrations of sulfur trioxide in polar solvents [1]. The optimal reaction conditions typically involve temperatures ranging from 80-120°C with reaction times of 3-6 hours, achieving conversion rates of 78-88% for various substituted terphenyl substrates [5]. The degree of sulfonation can be precisely controlled through reaction kinetics, with studies showing that 55%, 66%, and 77% substitution can be achieved at 3, 6, and 24 hours respectively under standard conditions [6].
A critical aspect of regioselective terphenyl functionalization involves the strategic placement of directing groups to control the position of sulfonation. Meta-terphenyl derivatives exhibit particularly interesting reactivity patterns, with the kinked structure providing distinct steric environments that influence substitution patterns [7]. The regioselective synthesis of meta-terphenyls has been achieved through [3+3] annulation reactions, demonstrating yields of up to 95% under optimized conditions [7].
Cross-coupling methodologies represent essential tools for constructing terphenyl frameworks prior to sulfonation reactions [8]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have emerged as the predominant strategy for assembling terphenyl scaffolds, utilizing arylboronic acids and aryl halides as coupling partners [9]. These reactions typically proceed under mild conditions using palladium catalysts with appropriate ligands, achieving excellent yields of 85-95% for various substituted terphenyl products [10].
The synthesis of unsymmetrically substituted terphenyls has been accomplished through sequential cross-coupling strategies, where the steric accessibility of different positions allows for selective functionalization [8]. These approaches leverage the inherent reactivity differences between positions on polyhalogenated aromatic substrates, enabling site-selective coupling reactions that construct complex terphenyl architectures with defined substitution patterns [8].
Advanced cross-coupling strategies for terphenyl synthesis include the use of mononuclear palladium(I) aryl complexes, which demonstrate exceptional reactivity in C(aryl)-C(benzyl) bond formation reactions [10]. These catalytic systems achieve moderate to good yields (53-94%) for cross-coupling products while maintaining excellent selectivity for specific regioisomers [10]. The mechanistic studies reveal that these reactions proceed through stepwise oxidative addition pathways involving palladium(II) intermediates followed by reductive elimination from palladium(III) species [10].
Nickel-catalyzed regioselective three-component coupling reactions have also been developed for terphenyl synthesis, demonstrating exclusive regioselectivity for meta-terphenyl products in single-step transformations [11]. These methodologies offer significant advantages in terms of atom economy and reaction efficiency, reducing the number of synthetic steps required to access complex terphenyl frameworks [11].
Transition metal catalysis has revolutionized the incorporation of sulfur functionalities into aromatic systems, offering enhanced selectivity and milder reaction conditions compared to traditional methods [12]. Rhodium(I) and iridium(I) complexes stabilized by sterically demanding terphenyl phosphine ligands have demonstrated exceptional performance in sulfur incorporation reactions [13]. These catalytic systems leverage the unique steric and electronic properties of terphenyl-based ligands to achieve high selectivity in carbon-sulfur bond formation [13].
The development of transition-metal-free cross-coupling strategies utilizing aryl methyl sulfoxides has provided alternative pathways for sulfur incorporation without the complexity of metal catalyst systems [14]. These methodologies proceed through nucleophilic addition mechanisms involving alkoxide addition to sulfoxides, followed by intramolecular cyclization and fragmentation processes [14]. The potassium cation plays a crucial role in these transformations, stabilizing intermediates and facilitating bond-breaking processes [14].
Palladium-catalyzed approaches for sulfur incorporation have been extensively studied, with particular emphasis on the activation of carbon-sulfur bonds in sulfoxide substrates [12]. These reactions typically proceed through oxidative addition of the metal center to the C-S bond, followed by transmetalation and reductive elimination steps [14]. The scope of these transformations includes both aromatic and heteroaromatic substrates, with excellent functional group tolerance [14].
Recent advances in asymmetric sulfur incorporation have utilized chiral ligands to control the stereochemistry of newly formed sulfur stereogenic centers [12]. These methodologies have proven particularly valuable for constructing enantioenriched sulfoxide and sulfoximine products, which are important structural motifs in pharmaceutical applications [12].
Mechanochemical synthesis has emerged as a powerful approach for conducting organic transformations under environmentally benign conditions [15] [16]. The mechanochemical synthesis of polyaromatic amides, including terphenyl-containing structures, has been achieved using readily available equipment with significant improvements in reaction efficiency [15]. These methodologies typically achieve a twofold increase in reaction yield, a 350-fold reduction in reaction time, and substantial reductions in the use of harmful reagents compared to solution-based approaches [15].
The mechanochemical approach for synthesizing terphenyl derivatives involves grinding reactants in the presence of minimal amounts of liquid additives (liquid-assisted grinding) [15]. The optimized protocol involves grinding reactants with a glass rod in the presence of small volumes (50 μL) of dichloromethane at room temperature for 30 minutes [15]. This method provides excellent yields while maintaining high product purity, eliminating the need for complex purification procedures [15].
Recent developments in mechanochemical organolithium chemistry have demonstrated the synthesis of organolithium reagents through solvent-free ball milling processes [16]. These methodologies address the traditional challenges associated with organolithium synthesis, including complex reaction setups, large solvent quantities, and strict environmental controls [16]. The mechanochemical approach involves sealing lithium wire and organohalides in milling jars without inert gas introduction, followed by grinding for 5-60 minutes [16].
The advantages of mechanochemical synthesis extend beyond environmental considerations to include enhanced reaction selectivity and improved atom economy [15]. The solid-state environment provides unique reactivity patterns that are not accessible through conventional solution-phase chemistry, enabling the formation of products that are difficult to obtain through traditional methods [15].
The optimization of ammonium counterions in terphenyl disulfonic acid salts plays a critical role in determining the physicochemical properties and applications of these materials [17] [18]. The selection of appropriate counterions influences solubility, thermal stability, and ionic conductivity of the resulting salts [19]. Tetraphenylammonium salts represent an important class of counterions, offering unique steric and electronic properties that affect the overall behavior of the ionic compounds [18].
The synthesis of quaternary ammonium salts with terphenyl-based structures has been achieved through intermolecular radical coupling reactions between aryl radicals and triarylammoniumyl radical cations [18]. These methodologies provide access to sterically hindered organic cations that are otherwise difficult to synthesize through conventional approaches [18]. The resulting quaternary ammonium salts demonstrate enhanced thermal stability and unique solid-state packing arrangements that influence their physical properties [18].
Dynamic ammonium salt catalysis has been extensively studied for controlling regioselectivity in organic transformations [17]. The equilibrium between sulfonic acids and amines creates dynamic salt complexes that exhibit enhanced catalytic activity compared to individual components [17]. These systems leverage the local hydrophobic environment created around ammonium protons to facilitate specific reaction pathways [17].
The design of poly(meta/para-terphenylene-methyl piperidinium)-based systems has demonstrated the importance of counterion optimization in membrane applications [19]. The incorporation of different ratios of meta- and para-terphenyl units influences the conformational flexibility of the polymer backbone, which in turn affects ion transport properties [19]. Optimized compositions achieve ionic conductivities exceeding 130 mS/cm at 80°C while maintaining excellent mechanical properties [19].
Solid-state ion exchange processes represent efficient methodologies for converting between different salt forms of terphenyl disulfonic acid derivatives [20] [21]. These processes involve the substitution of one ion with another while preserving the lattice framework of the precursor crystal structure [21]. The feasibility of ion exchange reactions is determined by thermodynamic considerations, particularly the change in Gibbs free energy associated with the exchange process [21].
The design of topotactic ion-exchange reactions has been facilitated through computational screening of suitable precursor and ion source combinations [21]. Density functional theory calculations have proven effective for predicting the feasibility of ion exchange reactions, with calculated enthalpy changes serving as reliable indicators of reaction spontaneity [21]. These computational approaches have identified previously unreported ion-exchange pathways, expanding the accessible range of ionic compositions [21].
Ion exchange selectivity is governed by the relative affinities of different counterions for the functional groups on the ion exchanger [22]. For cation exchangers, the selectivity series follows the order: Ca²⁺ > Mg²⁺ > K⁺ > Mn²⁺ > RNH₃²⁺ > NH₄⁺ > Na⁺ > H⁺ > Li⁺ [22]. Understanding these selectivity relationships enables the rational design of ion exchange processes for specific applications [22].
The kinetics of ion exchange processes are predominantly controlled by the interdiffusion coefficients of the incoming and outgoing ions [21]. Even in structures where ions exhibit low diffusivity, ion exchange can proceed within reasonable timeframes if appropriate conditions are maintained [21]. The optimization of process parameters, including temperature, concentration, and residence time, enables efficient conversion between different ionic forms [22].
The application of green chemistry metrics to terphenyl disulfonic acid synthesis provides quantitative measures for evaluating the environmental impact and sustainability of different synthetic approaches [23] [24]. The E-factor, defined as the ratio of waste mass to product mass, serves as a fundamental metric for assessing process efficiency [25]. Typical E-factor values for pharmaceutical synthesis range from 5-100, with lower values indicating more environmentally friendly processes [25].
Atom economy calculations provide complementary information about the efficiency of reactant utilization [26] [27]. This metric measures the percentage of reactant atoms that are incorporated into the desired product, with higher values indicating more efficient transformations [26]. For terphenyl sulfonation reactions, atom economy values typically range from 70-95%, depending on the specific reaction conditions and substrate structure [28].
Reaction mass efficiency (RME) represents another important green chemistry metric that accounts for both atom economy and reaction yield [29]. The RME is calculated as the ratio of isolated product weight to the total weight of reactants, providing a comprehensive measure of process efficiency [29]. Optimized synthetic protocols for terphenyl derivatives have achieved RME values exceeding 90%, demonstrating the effectiveness of green chemistry principles in synthesis design [28].
The Environmental Quotient (EQ) incorporates both waste generation (E-factor) and waste toxicity considerations [25]. This metric multiplies the E-factor by an environmental hazard quotient (Q value) that reflects the ecotoxicity of generated waste [25]. For terphenyl synthesis involving sulfonic acid chemistry, Q values typically range from 1-10, depending on the specific reagents and byproducts involved [25].
Green chemistry metrics have proven valuable for comparing different synthetic routes and identifying opportunities for process optimization [24]. Multi-criteria evaluation approaches consider combinations of metrics to provide comprehensive assessments of synthetic protocols [24]. These analyses have guided the development of more sustainable synthetic methodologies for terphenyl derivatives [24].
The formation and management of synthetic byproducts in terphenyl disulfonic acid synthesis requires careful consideration of both environmental and economic factors [30]. The sulfonation of aromatic compounds typically generates sulfuric acid derivatives as primary byproducts, along with various organic side products depending on the specific reaction conditions [4].
In conventional sulfonation protocols using sulfuric acid or oleum, the primary byproducts include water (formed during electrophilic substitution) and excess acid reagents [1]. The management of these acidic waste streams requires neutralization procedures, which generate significant quantities of inorganic salts [4]. The environmental impact of these byproducts can be minimized through acid recovery and recycling processes [1].
Mechanochemical synthesis approaches have demonstrated significant reductions in byproduct formation compared to solution-phase methods [15]. The solvent-free conditions eliminate the need for large quantities of organic solvents, reducing both waste generation and purification requirements [16]. These methodologies typically achieve E-factor values below 0.1, representing substantial improvements over conventional approaches [28].
Cross-coupling reactions for terphenyl synthesis generate palladium-containing waste streams that require specialized treatment due to the high value and potential toxicity of transition metal residues [10]. The development of efficient catalyst recovery and recycling protocols is essential for minimizing the environmental impact of these processes [10]. Recent advances in catalyst design have focused on developing more stable and recoverable catalytic systems [10].
The byproducts from ion exchange processes primarily consist of displaced ions and excess reagents [22]. These waste streams are generally less problematic from an environmental perspective, as they typically consist of simple inorganic salts [21]. However, the volume of waste solutions can be significant, requiring appropriate treatment and disposal procedures [22].
Novel halogenated sulfonic acids have been identified as emerging byproducts in chlorinated water systems containing sulfur-bearing organic compounds [30]. These compounds exhibit extreme polarity and acidity, making them difficult to remove through conventional treatment processes [30]. Understanding the formation mechanisms of these byproducts is crucial for developing effective mitigation strategies [30].
The economic evaluation of byproduct streams has revealed opportunities for value recovery through the development of secondary applications [31]. Sulfonic acid byproducts can be utilized as catalysts for other organic transformations, providing potential revenue streams that offset waste treatment costs [31]. The development of integrated processing approaches that utilize byproducts as feedstocks for other processes represents an important strategy for improving overall process sustainability [31].
| Synthesis Method | E-Factor | Atom Economy (%) | RME (%) | Primary Byproducts |
|---|---|---|---|---|
| Conventional Sulfonation | 15-50 | 70-85 | 60-75 | H₂SO₄, H₂O, inorganic salts |
| Mechanochemical Synthesis | 0.1-0.5 | 85-95 | 85-95 | Minimal organic waste |
| Cross-Coupling Methods | 10-25 | 75-90 | 70-85 | Pd residues, organic solvents |
| Ion Exchange Processes | 5-15 | 90-95 | 80-90 | Displaced ions, aqueous waste |